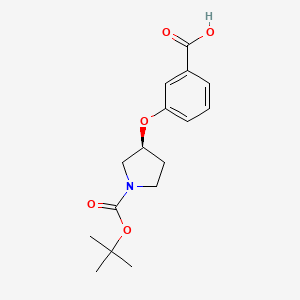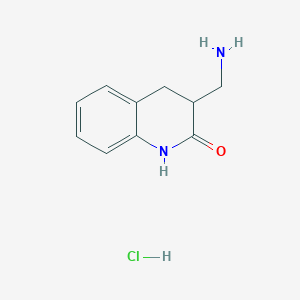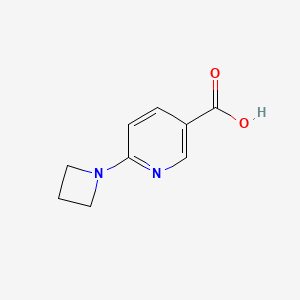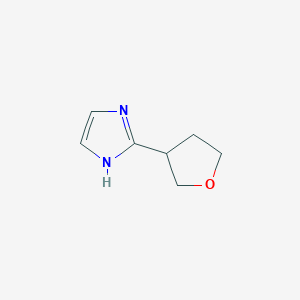
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine
Overview
Description
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine, also known as BCPP, is an important synthetic intermediate and building block in organic chemistry. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. BCPP is commonly used in the synthesis of peptides and amino acids, and is also used in the synthesis of heterocyclic compounds. BCPP is a chiral molecule, meaning it can exist in two forms, (S)-BCPP and (R)-BCPP, which are mirror images of each other. This property of BCPP makes it useful in the synthesis of chiral compounds, as it can be used to produce enantiomerically pure compounds.
Scientific Research Applications
Asymmetric Deprotonation Studies : The asymmetric deprotonation of N-Boc-piperidine and N-Boc-pyrrolidine has been extensively studied. These investigations are crucial for understanding the enantioselective synthesis processes, which are vital in the production of chiral molecules for pharmaceuticals and other applications (Bailey et al., 2002).
Enantioselective Syntheses : Highly enantioselective syntheses of (S)-2-aryl-Boc-pyrrolidines have been achieved, demonstrating the importance of these compounds in creating specific enantiomers of chemical products, which is essential in drug synthesis where the activity of a compound can depend on its chirality (Wu et al., 1996).
Optical Purity in Chemical Synthesis : The preparation of optically pure 3-aryloxy-pyrrolidines has been reported. This process emphasizes the role of such compounds in the synthesis of stereochemically pure products, which is significant in various fields including medicinal chemistry (Bénard et al., 2008).
Intermediate in Pharmaceutical Synthesis : The synthesis of 3-(S)-(1-Carbamoyl-1,1-diphenylmethyl)pyrrolidine as an intermediate in pharmaceuticals highlights the role of such compounds in drug development processes (Youlin, 2011).
Pyrrolidine-based Stable Free Radicals : The creation of stable free radicals based on the pyrrolidine structure, which are used in biophysical and biomedical research, demonstrates the compound's importance in advanced spectroscopy and imaging techniques (Dobrynin et al., 2021).
Lithiation-Substitution in Synthesis : Studies on the lithiation-substitution of N-Boc-pyrrolidine and -piperidine for the formation of quaternary stereocenters further emphasize the compound's utility in complex chemical synthesis, particularly in creating pharmaceutically relevant compounds (Sheikh et al., 2012).
properties
IUPAC Name |
3-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIFGDPTJFUDM-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-3-(3-carboxy-phenoxy)-pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-amino-N-[1-(1H-imidazol-1-yl)propan-2-yl]cyclopentane-1-carboxamide](/img/structure/B1373844.png)
![3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B1373845.png)
![1-[(2-Aminoethyl)amino]-3-(3,4-dichlorophenoxy)propan-2-ol](/img/structure/B1373847.png)
![3-[(2-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1373848.png)

![2-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline](/img/structure/B1373854.png)

